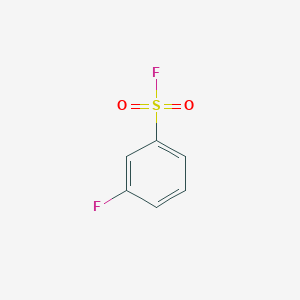

3-Fluorobenzenesulfonyl fluoride

描述

Contextualization of Arylsulfonyl Fluorides in Chemical Science

Arylsulfonyl fluorides are a class of organic compounds characterized by a sulfonyl fluoride (B91410) group (-SO₂F) attached to an aromatic ring. mdpi.com For a long time, their more reactive counterparts, arylsulfonyl chlorides, were more commonly used in synthesis. nih.gov However, the unique stability and reactivity of the sulfur-fluorine bond have led to a resurgence of interest in arylsulfonyl fluorides. mdpi.comnih.gov

Key characteristics of arylsulfonyl fluorides include:

Stability: The S-F bond is strong, making these compounds resistant to hydrolysis and reduction. mdpi.comnih.gov

Reactivity: While stable, the sulfonyl fluoride group can react selectively with a range of nucleophiles under specific conditions. nih.govsigmaaldrich.com

Applications: This unique combination of stability and reactivity has led to their use in diverse areas such as the synthesis of biologically active molecules, the development of chemical probes for studying proteins, and the creation of novel polymers. mdpi.comresearchgate.net

Significance of Fluorine Substitution in Aryl Systems within Chemical Research

The introduction of fluorine atoms into aromatic (aryl) systems can dramatically alter a molecule's physical, chemical, and biological properties. tandfonline.comrsc.org This strategy, known as fluorination, is widely employed in medicinal chemistry and materials science for several reasons:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making molecules more resistant to metabolic breakdown in biological systems. tandfonline.com

Bioavailability: Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can improve its absorption and distribution in the body. tandfonline.com

Binding Affinity: The high electronegativity of fluorine can lead to enhanced binding interactions with biological targets like proteins. nih.gov

Altered Reactivity: Fluorine's electron-withdrawing nature can influence the reactivity of nearby functional groups. researchgate.net

Overview of Research Trajectories for 3-Fluorobenzenesulfonyl Fluoride

The specific placement of a fluorine atom at the meta-position of benzenesulfonyl fluoride in this compound has opened up several promising avenues of research:

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: this compound is a valuable building block in SuFEx chemistry, a powerful set of "click" reactions used for rapidly and efficiently connecting molecules. sigmaaldrich.comnih.govresearchgate.net This has significant implications for drug discovery and materials science. mdpi.comnih.gov

Chemical Probe Development: The reactivity of the sulfonyl fluoride group allows it to form stable covalent bonds with certain amino acid residues in proteins. nih.govacs.org This property is being exploited to develop chemical probes, including those based on a 3-carboxybenzenesulfonyl fluoride scaffold, to study protein function and identify new drug targets. nih.govrsc.org

Synthesis of Novel Compounds: Researchers are using this compound as a starting material to synthesize a variety of complex molecules with potential applications in pharmaceuticals and materials science. biosynth.comchemicalbook.comsigmaaldrich.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| This compound | 1547-91-7 | C₆H₄F₂O₂S | 178.16 | Not available | Not available |

| 3-Fluorobenzenesulfonyl chloride | 701-27-9 | C₆H₄ClFO₂S | 194.61 | 231-232 | 1.463 |

Structure

3D Structure

属性

IUPAC Name |

3-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJGENMTNIFRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 3 Fluorobenzenesulfonyl Fluoride

Established Synthetic Pathways to 3-Fluorobenzenesulfonyl Fluoride (B91410)

Preparation from 1,3-Benzenedisulfonyl Fluoride via Fluorodesulfonylation

A key method for synthesizing 3-fluorobenzenesulfonyl fluoride is through the fluorodesulfonylation of 1,3-benzenedisulfonyl fluoride. google.com This process involves the replacement of a fluorosulfonyl group with a fluorine atom. google.com The reaction is typically carried out by heating 1,3-benzenedisulfonyl fluoride in the presence of an alkali metal fluoride, such as potassium fluoride (KF). google.com The reaction is believed to proceed via a nucleophilic aromatic substitution mechanism, where the fluorosulfonyl group acts as a good leaving group. google.com

In a typical procedure, 1,3-benzenedisulfonyl fluoride is heated with potassium fluoride in a solvent like sulfolane (B150427) at elevated temperatures (e.g., 235–242 °C) to yield this compound. google.com This method has demonstrated moderate yields, with one example reporting a 45% yield of the desired product. google.com

Halogen Exchange Reactions from Corresponding Arylsulfonyl Chlorides with Alkali Metal Fluorides

The conversion of arylsulfonyl chlorides to their corresponding fluorides via halogen exchange is a widely employed and well-established methodology. mdpi.com This approach offers a versatile route to various arylsulfonyl fluorides, including this compound. The reaction typically involves treating the arylsulfonyl chloride with an alkali metal fluoride, such as potassium fluoride (KF) or sodium fluoride (NaF). google.commdpi.com

Several variations of this method have been developed to improve efficiency and reaction conditions. For instance, the use of a phase-transfer catalyst, such as 18-crown-6 (B118740) ether, in acetonitrile (B52724) allows the reaction to proceed at room temperature with excellent yields. mdpi.com Another effective system utilizes a saturated aqueous solution of potassium bifluoride (KHF2) in a biphasic mixture with a solvent like acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (CH2Cl2). mdpi.com This method is compatible with a wide array of functional groups, accommodating both electron-donating and electron-withdrawing substituents on the aryl ring. mdpi.com

The general applicability of this halogen exchange reaction makes it a cornerstone in the synthesis of arylsulfonyl fluorides. mdpi.com

Synthesis from 3-Fluorobenzenesulfonyl Chloride Precursors

This compound can be readily synthesized from its corresponding chloride precursor, 3-fluorobenzenesulfonyl chloride. sigmaaldrich.com This transformation is a specific example of the general halogen exchange reaction described previously. The process involves the substitution of the chlorine atom in the sulfonyl chloride group with a fluorine atom.

A common method involves stirring 3-fluorobenzenesulfonyl chloride with potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6 in a solvent such as acetonitrile. google.com This reaction can be carried out at room temperature and typically proceeds overnight to give the desired this compound in high yield (e.g., 94%). google.com The starting material, 3-fluorobenzenesulfonyl chloride, is a commercially available clear, colorless to yellow-orange liquid. chemicalbook.comlookchem.com

Emerging and Novel Synthetic Strategies for this compound and Related Analogues

One-Pot Transformations from Sulfonates or Sulfonic Acids

Recent advancements have led to the development of efficient one-pot procedures for the synthesis of sulfonyl fluorides directly from sulfonates or sulfonic acids. rsc.orgnih.gov These methods offer a more streamlined approach by avoiding the isolation of intermediate sulfonyl chlorides. rsc.orgnih.gov

One such strategy employs a two-step, one-pot process where sulfonic acids or sulfonates are first converted to the corresponding sulfonyl chlorides using a chlorinating agent like cyanuric chloride. rsc.org This is followed by the addition of a fluorine source, such as potassium bifluoride (KHF2), to facilitate the chlorine-fluorine exchange. rsc.org The reaction is often catalyzed by a phase-transfer catalyst, with tetramethylammonium (B1211777) chloride (TMAC) being effective for sulfonic acids and tetra-n-butylammonium bromide (TBAB) for sulfonates. rsc.orgnih.gov This protocol has been shown to be effective for a range of aryl sulfonyl fluorides, including those with electron-donating groups. rsc.org

Another approach involves the direct deoxyfluorination of sulfonic acids. nih.gov While some methods have been developed using reagents like 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine or carbonyl fluoride, they have shown limited substrate scope. nih.gov A more recent and complementary strategy utilizes thionyl fluoride or Xtalfluor-E® for the direct conversion of sulfonic acids and their salts to sulfonyl fluorides, offering a broader applicability. nih.govresearchgate.net

Table 1: One-Pot Synthesis of Aryl Sulfonyl Fluorides from Sulfonic Acids

| Entry | Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Aryl sulfonic acid with electron-donating group | TMAC | Moderate to Good | rsc.org |

| 2 | Naphthalene sulfonic acid | TMAC | 74% | rsc.org |

Electrochemical Synthesis of Arenesulfonyl Fluorides

Electrochemical methods represent a green and innovative approach to the synthesis of arenesulfonyl fluorides. rsc.orgrsc.org These techniques utilize electricity as a traceless reagent, often under mild conditions, avoiding the need for harsh oxidants or catalysts. acs.orgnih.gov

One strategy involves the direct synthesis of arenesulfonyl fluorides from readily available nitroarenes. rsc.orgrsc.org This electrochemical process is facilitated by the use of an ionic liquid, such as N-methylimidazolium p-toluenesulfonate, which acts as both an additive and an electrolyte. rsc.org The reaction proceeds through the selective reduction of the nitroarene to an aniline (B41778) intermediate, followed by fluorosulfonylation. rsc.org This method demonstrates good functional group tolerance under mild conditions. rsc.orgrsc.org

Another electrochemical approach utilizes thiols or disulfides as starting materials in combination with potassium fluoride (KF) as the fluoride source. acs.orgnih.gov This method is environmentally benign and does not require additional oxidants or catalysts. acs.orgnih.gov The reaction proceeds through the oxidative coupling of the thiol or disulfide with fluoride ions. acs.orgnih.gov This protocol has a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. acs.orgnih.gov

Table 2: Electrochemical Synthesis of Sulfonyl Fluorides

| Starting Material | Key Reagents/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Nitroarenes | Ionic liquid ([Mim]TolSO3), Electrolysis | Arenesulfonyl fluorides | Direct synthesis, Mild conditions | rsc.orgrsc.org |

| Thiols/Disulfides | Potassium fluoride (KF), Electrolysis | Alkyl/Aryl sulfonyl fluorides | Environmentally benign, Broad scope | acs.orgnih.gov |

Palladium-Catalyzed Synthetic Approaches from Aryl Bromides

A significant advancement in the synthesis of aryl sulfonyl fluorides, including this compound, involves a one-pot, palladium-catalyzed reaction starting from aryl bromides. This methodology offers a mild and efficient alternative to traditional methods, which often require harsh conditions and less functional group tolerance. The process circumvents the need for the preparation and handling of often unstable sulfonyl chloride intermediates. nih.govresearchgate.netrsc.org

The reaction proceeds via an initial palladium-catalyzed sulfonylation of the aryl bromide. In this step, a sulfur dioxide surrogate, such as the stable, solid 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), is used as the source of SO₂. nih.govnih.govtcichemicals.com This is followed by an in situ fluorination of the resulting aryl sulfinate intermediate. The electrophilic fluorine source for this step is typically N-fluorobenzenesulfonimide (NFSI). nih.govrsc.org

The general transformation can be summarized as follows: An aryl bromide is reacted with a palladium catalyst, a suitable ligand, DABSO, and a base in a solvent like isopropanol. After the formation of the sulfinate intermediate, NFSI is added to the reaction mixture to yield the final aryl sulfonyl fluoride product. nih.gov This one-pot procedure is advantageous as it avoids the isolation of the intermediate sulfinate. nih.gov

The reaction conditions are generally mild, with temperatures around 75 °C for the sulfonylation step and room temperature for the subsequent fluorination. nih.gov A variety of palladium catalysts and ligands can be employed, with complexes like PdCl₂(AmPhos)₂ showing good efficacy. nih.gov The method demonstrates excellent functional group tolerance, allowing for the synthesis of complex molecules containing sensitive moieties. nih.govrsc.org

Below is a table of representative examples of aryl sulfonyl fluorides synthesized using this palladium-catalyzed approach from the corresponding aryl bromides, illustrating the scope of the reaction. While the synthesis of this compound is not explicitly detailed in the provided research, the methodology is applicable to a wide range of substituted aryl bromides.

Catalytic Fluorodesulfonylation Processes Utilizing Phosphonium (B103445) Salts

The conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides is a key transformation in the synthesis of these compounds. While direct catalytic methods employing phosphonium salts for the fluorodesulfonylation of 3-fluorobenzenesulfonyl chloride are not extensively documented in the reviewed literature, the underlying principle of phase-transfer catalysis (PTC) is relevant and has been applied to similar transformations.

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). The catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, facilitates the transport of a reactant from one phase to another where the reaction can occur. In the context of fluorodesulfonylation, a phase-transfer catalyst can transport the fluoride anion from a solid salt (like potassium fluoride) into an organic solvent where the sulfonyl chloride is dissolved.

The use of crown ethers, which are conceptually similar to phosphonium salts in their ability to complex with cations and enhance the solubility and reactivity of the corresponding anion, has been reported for the fluorination of sulfonyl chlorides. For instance, the combination of potassium fluoride (KF) and 18-crown-6 has been utilized to synthesize sulfonyl fluorides from sulfonyl chlorides. scispace.com This suggests that quaternary phosphonium salts, known for their efficacy as phase-transfer catalysts, could potentially be employed in a similar manner for the fluorodesulfonylation of 3-fluorobenzenesulfonyl chloride. Highly fluorophilic phosphonium salts have also been synthesized for use as phase-transfer catalysts in fluorous systems, highlighting their versatility. nih.govumn.edu

A hypothetical catalytic cycle for a phosphonium salt-catalyzed fluorodesulfonylation of 3-fluorobenzenesulfonyl chloride would involve the following steps:

The phosphonium cation (Q⁺) pairs with a fluoride anion (F⁻) from a solid fluoride salt (e.g., KF).

The resulting lipophilic ion pair [Q⁺F⁻] is soluble in the organic reaction solvent.

The fluoride anion acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonyl fluoride.

The phosphonium cation then pairs with the displaced chloride anion [Q⁺Cl⁻] and returns to the solid-liquid interface to exchange the chloride for another fluoride anion, thus regenerating the active catalyst.

While specific examples and optimized conditions for the use of phosphonium salts in the synthesis of this compound are not available in the provided sources, the principles of phase-transfer catalysis support their potential utility in this transformation.

Mechanistic Investigations of Synthetic Transformations Involving this compound Precursors

Understanding the mechanistic pathways in the synthesis of this compound is crucial for optimizing reaction conditions and extending the methodology to other substrates. The palladium-catalyzed synthesis from 3-bromofluorobenzene provides a rich area for mechanistic study. Based on related palladium-catalyzed reactions, a plausible catalytic cycle can be proposed.

The reaction is believed to initiate with the oxidative addition of the aryl bromide (in this case, 3-bromofluorobenzene) to a low-valent palladium(0) species, which is generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.

Following oxidative addition, the next key step is the insertion of sulfur dioxide . The sulfur dioxide is provided by a stable surrogate, DABSO, which releases SO₂ under the reaction conditions. nih.govtcichemicals.com The SO₂ molecule inserts into the palladium-carbon bond of the intermediate to form a palladium-sulfinate complex.

The final stage of the catalytic cycle involves the fluorination of the palladium-sulfinate intermediate. The electrophilic fluorinating agent, NFSI, plays a crucial role here. The mechanism of fluorination by N-F reagents like NFSI can be complex and is thought to proceed via either a single-electron transfer (SET) or an Sₙ2-type pathway. nih.govwikipedia.org In this context, the sulfinate likely attacks the electrophilic fluorine of NFSI. This is followed by reductive elimination from the palladium center to yield the final this compound product and regenerate the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

A proposed catalytic cycle is depicted below:

This proposed mechanism is supported by studies on related palladium-catalyzed sulfonylation and fluorination reactions. The ability of palladium to catalyze the formation of carbon-sulfur bonds and the efficacy of NFSI as an electrophilic fluorinating agent are well-established principles that underpin this synthetic route. nih.govnih.govbeilstein-journals.org

Chemical Reactivity and Mechanistic Studies of 3 Fluorobenzenesulfonyl Fluoride

Nucleophilic Substitution Chemistry of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group of 3-fluorobenzenesulfonyl fluoride is susceptible to nucleophilic substitution, a reaction that is fundamental to its application in chemical synthesis and biology. nih.govenamine.netnih.gov This reactivity allows for the formation of stable covalent bonds with a variety of nucleophiles.

Detailed studies have shown that the reactivity of aryl sulfonyl fluorides, including this compound, can be modulated by the electronic properties of the aromatic ring. nih.gov The presence of the fluorine atom at the meta-position of the benzene (B151609) ring in this compound influences the electrophilicity of the sulfur atom, thereby affecting its reaction rate with nucleophiles.

Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, such as lysine (B10760008), tyrosine, and histidine, to form stable adducts. nih.govenamine.netnih.gov This reactivity is particularly significant in the field of chemical biology for the covalent modification of proteins. nih.govnih.gov While sulfonyl fluorides can also react with cysteine, the resulting thiosulfonate ester adducts are often unstable. nih.govacs.org

The general mechanism for nucleophilic substitution at the sulfonyl fluoride group involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. iupac.org The reaction can be influenced by factors such as the nucleophilicity of the attacking species, the solvent, and the presence of catalysts.

Radical-Mediated Transformations Involving this compound

Recent advancements in synthetic chemistry have explored the involvement of this compound and related compounds in radical-mediated transformations. These reactions open up new avenues for the formation of carbon-sulfur bonds and the synthesis of complex molecules.

The fluorosulfonyl radical (FSO₂•) is a highly reactive intermediate that can be generated from various precursors. rsc.orgrsc.orgspringernature.com While the direct generation from aryl sulfonyl fluorides like this compound is challenging due to the high bond dissociation energy of the S-F bond, methods involving photoredox catalysis have enabled the generation of related sulfonyl radicals. rsc.orgspringernature.com For instance, the single-electron reduction of a suitable precursor can lead to the formation of a fluorosulfonyl radical. rsc.org

Once generated, the fluorosulfonyl radical can participate in a variety of reactions, most notably addition to unsaturated systems like alkenes and alkynes. rsc.orgnih.gov This addition leads to the formation of a carbon-centered radical, which can then undergo further transformations to yield functionalized sulfonyl fluoride products. rsc.org

Radical-mediated processes have been applied to the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. Radical fluorosulfonamidation reactions offer a direct method for the introduction of the -SO₂NHR group into organic molecules. While direct application with this compound is less common, related radical precursors are used to achieve these transformations. researchgate.net

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry of this compound

Sulfur(VI) Fluoride Exchange (SuFEx) is a recently developed click chemistry reaction that utilizes the unique reactivity of sulfonyl fluorides. sigmaaldrich.comccspublishing.org.cnmonash.edu This reaction allows for the efficient and reliable formation of covalent bonds between a sulfonyl fluoride and a nucleophile, typically an alcohol or an amine. acs.orgnih.gov this compound is a key reagent in SuFEx chemistry, serving as a "connective hub" for linking molecular fragments. sigmaaldrich.comresearchgate.net

The kinetics of SuFEx reactions are influenced by several factors, including the nature of the sulfonyl fluoride, the nucleophile, the catalyst, and the reaction conditions. nih.gov The reaction generally follows a two-step mechanism where the initial binding or activation is followed by the covalent bond formation. nih.gov The rate of SuFEx can be significantly accelerated in the presence of appropriate catalysts.

From a thermodynamic perspective, the formation of the strong S-O or S-N bond in the product, along with the favorable energetics of fluoride ion stabilization in the reaction medium, drives the SuFEx reaction forward. sigmaaldrich.com The stability of the sulfonyl fluoride starting material contributes to the high fidelity and specificity of the reaction. sigmaaldrich.com

To overcome the inherent stability of the S-F bond and facilitate the reaction with nucleophiles, various catalytic systems have been developed for SuFEx chemistry. acs.orgnih.govchemrxiv.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as effective organocatalysts for SuFEx reactions. acs.orgchemrxiv.orgchemrxiv.orgnih.gov They are believed to act as Brønsted bases, activating alcohols or amines through hydrogen bonding, which increases their nucleophilicity towards the sulfonyl fluoride. acs.orgchemrxiv.org This allows the reaction to proceed under mild conditions. acs.org

Metal Lewis Acids: Metal Lewis acids, such as calcium(II) triflimide (Ca(NTf₂)₂), have been shown to catalyze SuFEx reactions, particularly for the formation of sulfonamides from sulfonyl fluorides and silylated amines. nih.govacs.orgorganic-chemistry.orgresearchgate.net The Lewis acid is thought to activate the sulfonyl fluoride by coordinating to the fluorine atom, making the sulfur center more electrophilic and susceptible to nucleophilic attack. acs.orgnih.gov This approach has expanded the scope of SuFEx to include a wider range of nucleophiles. nih.govacs.org

Table 1: Catalysts in SuFEx Reactions of Aryl Sulfonyl Fluorides

| Catalyst Type | Example Catalyst | Role in Reaction | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Acts as a Brønsted base to activate the nucleophile. | acs.orgchemrxiv.org |

| Metal Lewis Acid | Calcium(II) triflimide (Ca(NTf₂)₂) | Activates the sulfonyl fluoride towards nucleophilic attack. | nih.govacs.orgnih.gov |

| Nitrogenous Lewis Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Accelerates proton-mediated SuFEx. | nih.gov |

Scope and Limitations of SuFEx Reactions for this compound

The scope of SuFEx reactions involving this compound is broad, encompassing a variety of nucleophiles. However, the inherent chemical properties of the molecule also impose certain limitations, primarily the competition between the desired SuFEx reaction and nucleophilic aromatic substitution (SNAr).

Scope of Nucleophiles:

Like other aryl sulfonyl fluorides, this compound is expected to react with a range of nucleophiles under appropriate conditions. These include:

Phenols: The reaction with phenols, typically in the presence of a base or a silicon-based activating agent, is a cornerstone of SuFEx chemistry, leading to the formation of sulfonate esters. The reaction conditions can be tuned to favor this transformation.

Amines: Primary and secondary amines can also serve as nucleophiles, yielding the corresponding sulfonamides. However, the reactivity is highly dependent on the reaction conditions, particularly the basicity of the medium. nih.gov Studies on the analogous 4-fluorobenzenesulfonyl fluoride have shown that deprotonation of the amine nucleophile is crucial to favor the SuFEx pathway over SNAr. researchgate.net

Alcohols: While less reactive than phenols, alcohols can participate in SuFEx reactions, often requiring stronger bases or catalysts to proceed efficiently. nih.gov

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents, can attack the sulfonyl fluoride group to form new carbon-sulfur bonds. nih.gov

Limitations and Competing Reactions:

The principal limitation in the use of this compound in SuFEx chemistry is the potential for nucleophilic aromatic substitution (SNAr) , where the nucleophile attacks the carbon atom bearing the fluorine substituent on the aromatic ring, displacing the fluoride ion. This is a well-documented reaction pathway for fluoroarenes.

The outcome of the reaction is often dictated by the reaction conditions. For instance, in reactions with amines, neutral amine nucleophiles in a polar solvent like DMF tend to favor the SNAr pathway. Conversely, the use of a strong, non-nucleophilic base to generate the amine anion (deprotonated amine) in a less polar solvent like toluene (B28343) can selectively promote the SuFEx reaction at the sulfonyl group. researchgate.net This "context-dependent" selectivity is a critical consideration when designing synthetic strategies involving this compound.

The electronic nature of the substituent on the benzene ring also plays a role. The fluorine atom at the meta-position in this compound is moderately electron-withdrawing, which can influence the electrophilicity of both the sulfonyl group and the aromatic ring. Studies on 3-carboxybenzenesulfonyl fluoride, which also has a meta-electron-withdrawing group, have shown moderate reactivity, suggesting that the electronic effects need to be carefully considered when predicting reaction outcomes. nih.gov

The following table, based on findings for the closely related 4-fluorobenzenesulfonyl fluoride, illustrates the influence of reaction conditions on the reaction pathway with diethylamine.

| Nucleophile (Et₂NH) | Base | Solvent | Predominant Reaction | Product Type | Reference |

| Neutral | None | DMF | SNAr | Arylamine | researchgate.net |

| Anionic | LiHMDS | Toluene | SuFEx | Sulfonamide | researchgate.net |

Interactive Data Table: Reaction Pathway Control for Fluorobenzenesulfonyl Fluorides (Note: Data is based on studies of 4-fluorobenzenesulfonyl fluoride and is expected to be analogous for the 3-fluoro isomer.)

Theoretical and Computational Elucidation of Reaction Pathways and Intermediate Structures

Theoretical and computational studies provide valuable insights into the reaction mechanisms of this compound, helping to rationalize its reactivity and the competition between SuFEx and SNAr pathways. Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction profiles, including transition states and intermediate structures.

Activation of the S-F Bond:

The S-F bond in sulfonyl fluorides is notoriously stable and requires activation to undergo exchange. sigmaaldrich.com Computational studies have shown that this activation can occur through several mechanisms:

Protonation or Lewis Acid Coordination: The interaction of a proton or a Lewis acid with the fluorine atom of the sulfonyl fluoride group increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. nih.gov

Silicon-Based Reagents: The use of silylated nucleophiles or silicon-containing additives is a common strategy in SuFEx chemistry. The high thermodynamic driving force for the formation of the strong Si-F bond facilitates the cleavage of the S-F bond. nih.gov

Reaction Pathways and Intermediates:

Computational models can elucidate the energetics of the competing SuFEx and SNAr pathways.

SuFEx Pathway: The SuFEx reaction is generally believed to proceed through a trigonal bipyramidal intermediate or transition state at the sulfur center. The nucleophile attacks the sulfur atom, leading to the formation of a new bond and the departure of the fluoride leaving group. DFT calculations can determine the activation energy barrier for this process, providing a quantitative measure of its feasibility.

SNAr Pathway: The SNAr mechanism involves the formation of a Meisenheimer complex as a key intermediate. In this two-step process, the nucleophile adds to the aromatic ring at the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate. Subsequent elimination of the fluoride ion yields the substitution product. Computational studies can model the structure and stability of the Meisenheimer intermediate and the transition states leading to its formation and collapse.

Influence of the 3-Fluoro Substituent:

The fluorine atom at the meta-position of the benzene ring exerts an inductive electron-withdrawing effect. DFT calculations can quantify the impact of this substituent on the electron distribution within the molecule. This electronic effect is expected to:

Increase the electrophilicity of the sulfonyl sulfur atom: This would, in principle, accelerate the SuFEx reaction.

Activate the aromatic ring towards nucleophilic attack: The electron-withdrawing nature of the fluorine also makes the ortho and para positions more susceptible to SNAr, although the meta position itself is less activated.

Applications of 3 Fluorobenzenesulfonyl Fluoride in Contemporary Organic Synthesis

3-Fluorobenzenesulfonyl Fluoride (B91410) as a Versatile Synthetic Intermediate

Fluorinated benzenesulfonyl fluorides are recognized as versatile synthetic intermediates in organic chemistry. google.com These compounds serve as valuable precursors for a range of functional molecules. For instance, they can be readily transformed into sulfonamides, which are a critical class of compounds with potential biological activities. google.com Furthermore, the sulfonyl group itself can be chemically altered into other functional groups or completely removed from the aromatic ring, a process known as fluorodesulfonylation, to yield fluorinated benzenes. google.com

The synthesis of 3-Fluorobenzenesulfonyl fluoride can be achieved through the fluorodesulfonylation of 1,3-benzenedisulfonyl fluoride. In a documented procedure, heating 1,3-benzenedisulfonyl fluoride with potassium fluoride (KF) in sulfolane (B150427) solvent yields this compound. google.com This preparation underscores its role as an accessible intermediate for further synthetic transformations.

| Precursor | Reagent | Product | Yield | Reference |

| 1,3-Benzenedisulfonyl fluoride | Potassium Fluoride (KF) | This compound | 45% | google.com |

Construction of Complex Molecular Architectures Using this compound

The reactivity of the 3-fluorobenzenesulfonyl moiety is harnessed to build intricate molecular frameworks, leveraging the compound as a key building block for diverse chemical classes.

The 3-fluorophenylsulfonyl structural motif is a component in the synthesis of complex heterocyclic systems such as substituted pyrroles. While literature specifically details the use of the closely related 3-Fluorobenzenesulfonyl chloride for certain syntheses, the underlying reactivity is pertinent to the sulfonyl halide family. 3-Fluorobenzenesulfonyl chloride is explicitly mentioned as a reagent in the preparation of 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole and 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole. chemicalbook.com This highlights the utility of the 3-fluorobenzenesulfonyl group as a precursor for introducing the 3-fluorophenyl moiety into target molecules.

A primary application of this compound is the synthesis of functionalized sulfonamides. This transformation is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction for its reliability and wide applicability. sigmaaldrich.combldpharm.comnih.gov The sulfonyl fluoride group (–SO₂F) is exceptionally stable under many conditions but reacts efficiently and chemoselectively with nucleophiles, such as primary and secondary amines, to form robust sulfonamide linkages (S-N bond). sigmaaldrich.combldpharm.comresearchgate.net

This reactivity allows for the direct connection of the 3-fluorobenzenesulfonyl group to various molecular scaffolds. The reaction proceeds with high fidelity, exclusively at the sulfur center, avoiding side reactions that can occur with more reactive sulfonyl chlorides. sigmaaldrich.com This makes this compound a valuable tool for creating libraries of sulfonamide derivatives for applications in drug discovery and chemical biology. researchgate.net A patent for the preparation of fluorinated benzenesulfonyl fluorides notes the conversion of this compound to its corresponding sulfonamide, which exhibits a melting point of 129-131 °C. google.com

Key Features of SuFEx Reactions:

High Stability: The S-F bond is thermodynamically stable and resistant to reduction and thermolysis. sigmaaldrich.combldpharm.comnih.gov

Latent Reactivity: While stable, the sulfonyl fluoride group can be activated to react with nucleophiles. nih.govnih.gov

Chemoselectivity: The reaction occurs specifically at the sulfur atom, leading to clean product formation. sigmaaldrich.com

Biocompatibility: The stability of the sulfonyl fluoride group makes it suitable for applications in biological systems. bldpharm.com

The synthesis of sulfocoumarins has been reported through a three-component reaction that utilizes the reactivity of the sulfonyl fluoride functional group. This process involves the reaction of β-keto sulfonyl fluorides, arynes, and a formamide source like N,N-Dimethylformamide (DMF). While this specific reaction class highlights a modern application for sulfonyl fluorides, the direct use of this compound itself in this named transformation is not explicitly detailed in the surveyed literature. The methodology demonstrates the potential for sulfonyl fluoride-bearing compounds to participate in complex, multi-component reactions to generate heterocyclic structures.

The difluoromethoxy (–OCF₂H) group is a valuable substituent in medicinal chemistry, known for its ability to modulate the properties of bioactive molecules. The synthesis of fluorinated N-heterocycles is a significant focus area in organic chemistry due to their prevalence in pharmaceuticals. dundee.ac.uk However, a direct synthetic pathway that utilizes this compound as a key starting material or reagent to construct OCF₂H-bearing N-heterocycles is not prominently described in the reviewed scientific literature. The development of synthetic methods remains an active field of research, but a specific role for this compound in accessing this particular structural motif has not been established.

Strategies for Functionalization and Derivatization using this compound

The molecular structure of this compound offers several avenues for further chemical modification, allowing for its incorporation into a wide array of derivatives.

The most significant strategy for its derivatization is through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction . This "click chemistry" process allows the sulfonyl fluoride group to react with a broad range of nucleophiles. sigmaaldrich.comresearchgate.netnih.gov

With Amines: Reaction with primary or secondary amines yields substituted sulfonamides. researchgate.net

With Phenols: Reaction with phenols or silylated phenols produces sulfonate esters.

With Alcohols: Aliphatic alcohols can also be used to form the corresponding sulfonate esters.

Another potential, though more transformative, strategy involves fluorodesulfonylation . In this type of reaction, the entire sulfonyl fluoride group is displaced and replaced with a fluorine atom upon heating with a fluoride salt like potassium fluoride. google.com This process can also be considered a method for the synthesis of fluorinated aromatics, where the sulfonyl fluoride acts as a leaving group. google.com These distinct modes of reactivity make this compound a versatile node for chemical diversification.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR). Aryl sulfonyl fluorides, including derivatives of this compound, are particularly well-suited for LSF due to their balanced stability and reactivity. rsc.orgnih.govresearchgate.net They are generally stable to a wide range of reaction conditions but can be selectively activated to react with various nucleophiles.

One of the key technologies enabling the use of sulfonyl fluorides in LSF is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. dntb.gov.uaresearchgate.net This reaction involves the attack of a nucleophile on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a new bond. The reliability and specificity of this reaction make it an excellent tool for modifying complex molecules.

Derivatives of this compound can be incorporated into complex molecules and then undergo SuFEx reactions with a variety of nucleophiles, such as amines and phenols, to introduce new functional groups. The reaction is often characterized by its high efficiency and broad functional group tolerance, which are critical for LSF. researchgate.net

Table 1: Examples of Nucleophiles Used in SuFEx Reactions with Aryl Sulfonyl Fluorides

| Nucleophile Class | Resulting Functional Group | Significance in LSF |

| Primary & Secondary Amines | Sulfonamides | Introduction of diverse substituents, modulation of physicochemical properties. |

| Phenols | Sulfonate Esters | Linkage to other molecular scaffolds, prodrug strategies. |

| Anilines | Sulfonamides | Access to a wide range of biologically relevant structures. |

| Alcohols | Sulfonate Esters | Can serve as leaving groups for further transformations. |

This table illustrates the types of transformations possible on a molecule containing a this compound moiety via SuFEx chemistry, a cornerstone of late-stage functionalization.

Conversion of the Sulfonyl Group to Other Functional Groups

The sulfonyl group in fluorinated benzenesulfonyl fluorides is not only a reactive handle for SuFEx chemistry but can also be transformed into other valuable functional groups. google.com This versatility further enhances the utility of this compound as a synthetic intermediate.

Recent advances in transition-metal catalysis have enabled cross-coupling reactions where an aryl sulfonyl fluoride acts as an electrophile. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed that allows for the conversion of the sulfonyl fluoride group to a C-C bond. researchgate.net This desulfonative cross-coupling provides a novel method for the synthesis of biaryl compounds containing a fluoro-substituted ring, which are important motifs in pharmaceuticals and materials science.

Table 2: Conversion of Aryl Sulfonyl Fluoride Group to Other Functional Groups

| Reaction Type | Reagents and Conditions | Product |

| Desulfonative Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst | Biaryl |

| Conversion to Sulfonamides | Amines, base | Sulfonamide |

| Conversion to Sulfonate Esters | Alcohols/Phenols, base | Sulfonate Ester |

This table summarizes key transformations of the sulfonyl fluoride group, highlighting the potential of this compound derivatives as building blocks in organic synthesis.

Removal of the Sulfonyl Group to Yield Fluorinated Benzenes

A significant application of fluorinated benzene (B151609) sulfonyl fluorides is their use as precursors to fluorinated benzenes through the removal of the sulfonyl group. google.com This process, known as desulfonylation, provides a method to introduce a fluorine atom onto an aromatic ring. Reductive desulfonylation reactions are typically employed to achieve this transformation, replacing the C-S bond with a C-H bond. wikipedia.org

The process of fluorodesulfonylation involves heating a benzene sulfonyl fluoride with multiple fluorosulfonyl groups in the presence of an alkali metal fluoride, such as potassium fluoride. This reaction results in the replacement of a sulfonyl fluoride group with a fluorine atom. google.com For example, this compound can be prepared from 1,3-benzenedisulfonyl fluoride through such a process. google.com

Conversely, once the this compound moiety has been used to achieve a desired synthetic outcome, the sulfonyl group can be removed if it is no longer needed in the final target molecule. Reductive desulfonylation can be accomplished using various reducing agents, including active metals like sodium amalgam or transition metal complexes. wikipedia.org

Table 3: Example of Fluorodesulfonylation for the Synthesis of this compound

| Starting Material | Reagents | Product | Yield |

| 1,3-Benzenedisulfonyl fluoride | KF, Sulfolane | This compound | 45% google.com |

This table provides a specific example from the literature for the synthesis of the title compound via a fluorodesulfonylation reaction, illustrating the principle of converting a sulfonyl group to a fluorine atom.

Role of 3 Fluorobenzenesulfonyl Fluoride in Advanced Medicinal Chemistry and Chemical Biology Research

Strategic Incorporation of the 3-Fluorobenzenesulfonyl Moiety into Bioactive Molecules

The 3-fluorobenzenesulfonyl group is increasingly utilized in the design of bioactive molecules to enhance their therapeutic potential. biosynth.comsigmaaldrich.com The presence of the fluorine atom and the sulfonyl fluoride (B91410) group can significantly influence a molecule's pharmacological profile. nih.govresearchgate.net

Development of Novel Drug Candidates

The 3-fluorobenzenesulfonyl moiety has been instrumental in the generation of new drug candidates across various therapeutic areas. biosynth.comsigmaaldrich.com For instance, its incorporation into parthenolide (B1678480) derivatives has led to the discovery of promising antitumor agents. One such derivative demonstrated significant antiproliferative activity against several cancer cell lines, including NCI-H820, Huh-7, and PANC-1, with IC50 values of 2.66 μM, 2.36 μM, and 2.16 μM, respectively. nih.gov A prodrug of this compound also showed improved aqueous solubility and oral bioavailability, highlighting the potential of this scaffold in developing effective cancer therapies. nih.gov

In the field of antiviral research, novel HIV protease inhibitors have been developed incorporating fluorinated phenyl rings. nih.govnih.gov These compounds have shown potent activity against wild-type and multidrug-resistant HIV-1 strains. nih.govnih.gov

Modulation of Pharmacological Properties (e.g., Potency, Selectivity, Metabolic Stability)

The introduction of the 3-fluorobenzenesulfonyl group can profoundly impact a drug candidate's potency, selectivity, and metabolic stability. nih.govresearchgate.net The fluorine atom, with its high electronegativity and small size, can alter the electronic properties of the molecule, leading to enhanced binding affinity for its target protein. nih.govresearchgate.netnih.gov This can translate to increased potency and selectivity.

Mechanism of Action Studies in Biological Systems

The reactive nature of the sulfonyl fluoride group makes 3-Fluorobenzenesulfonyl fluoride and its derivatives valuable tools for studying biological mechanisms, particularly in the context of enzyme inhibition.

Inhibition of Enzyme Activity (e.g., Proteases)

Sulfonyl fluorides are well-established as inhibitors of serine proteases. nih.gov The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the active site serine residue of these enzymes, leading to the formation of a stable, covalent bond and irreversible inhibition. nih.govresearchgate.net This mechanism is exemplified by widely used protease inhibitors like phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF). nih.govnih.gov

Inspired by the success of these inhibitors, researchers have designed and synthesized peptido sulfonyl fluorides as potent proteasome inhibitors. researchgate.net Some of these compounds have exhibited impressive potencies, with IC50 values as low as 7 nM, and have shown high selectivity for the β5 subunit of the proteasome. researchgate.net The 3-fluorobenzenesulfonyl moiety can be incorporated into these peptide-based inhibitors to further modulate their activity and selectivity.

Development of Antiviral Agents (e.g., HIV Protease Inhibitors)

The development of potent and resilient HIV protease inhibitors is a critical area of antiviral research. google.com The strategic incorporation of fluorine has been a key strategy in designing new generations of these drugs. nih.govnih.gov Novel CNS-targeting HIV-1 protease inhibitors, GRL-08513 and GRL-08613, which feature a P1-3,5-bis-fluorophenyl or P1-para-monofluorophenyl ring, have demonstrated potent activity against both wild-type and highly drug-resistant strains of HIV-1. nih.govnih.gov

Crystallographic analysis has revealed that the fluorinated phenyl rings in these inhibitors make extensive contact with the active site of the HIV-1 protease, forming strong van der Waals interactions. nih.govnih.gov This enhanced binding contributes to their high potency and their ability to overcome drug resistance. Furthermore, these compounds have shown favorable properties for penetrating the blood-brain barrier, which is crucial for treating HIV-associated neurocognitive disorders. nih.gov

| Compound | Target | Activity |

| Parthenolide Derivative | Cancer Cells (NCI-H820, Huh-7, PANC-1) | Antiproliferative (IC50: 2.16-2.66 μM) nih.gov |

| GRL-08513 | HIV-1 Protease | Potent against wild-type and multidrug-resistant HIV-1 (EC50: 0.0001 to ∼0.0032 μM) nih.gov |

| GRL-08613 | HIV-1 Protease | Potent against wild-type and multidrug-resistant HIV-1 (EC50: 0.0001 to ∼0.0032 μM) nih.gov |

| Peptido Sulfonyl Fluoride | Proteasome | Potent inhibition (IC50 as low as 7 nM) researchgate.net |

Development of Chemical Probes and Warheads for Chemical Biology

The unique reactivity of the sulfonyl fluoride group makes it an excellent "warhead" for the development of chemical probes. nih.govrsc.org These probes are invaluable tools in chemical biology for identifying and validating new drug targets, mapping enzyme binding sites, and studying protein-protein interactions. rsc.orgrsc.org

Sulfonyl fluoride-based probes are known to react with a range of nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. nih.govrsc.orgnih.gov This broad reactivity, coupled with their stability in aqueous environments, makes them highly versatile. nih.gov The 3-fluorobenzenesulfonyl moiety can be incorporated into these probes to fine-tune their reactivity and to introduce a 19F NMR handle for biophysical studies. nih.govnih.gov

Covalent Enzyme Inhibition Strategies

Covalent inhibition is a powerful strategy in drug discovery that can lead to compounds with high potency and prolonged duration of action. Arylsulfonyl fluorides, such as this compound, serve as "warheads" in the design of these inhibitors. The underlying principle of their inhibitory action is the formation of a stable covalent bond with nucleophilic residues within the active site of a target enzyme, leading to its irreversible inactivation.

The sulfonyl fluoride group is a privileged electrophile in this context due to its balanced reactivity; it is stable enough to exist in a biological environment but reactive enough to form a covalent bond when in the favorable environment of an enzyme's binding site. nih.govrsc.org The mechanism of this interaction often involves a sulfur(VI) fluoride exchange (SuFEx) process. nih.gov In this process, a nucleophilic amino acid side chain, such as the hydroxyl group of serine or tyrosine, or the epsilon-amino group of lysine, attacks the electrophilic sulfur atom of the sulfonyl fluoride. nih.govjenabioscience.com This reaction is often facilitated by the specific microenvironment of the protein's active site, which can stabilize the transition state and promote the departure of the fluoride ion. nih.govnih.gov

The reactivity of the sulfonyl fluoride can be tuned by the substituents on the aryl ring. The presence of a fluorine atom at the meta-position, as in this compound, influences the electronic properties of the sulfonyl fluoride group, which can in turn modulate its reactivity and selectivity towards target enzymes. Researchers have successfully created covalent inhibitors by incorporating the sulfonyl fluoride warhead into a ligand template that directs the molecule to the desired enzyme's active site. rsc.org For instance, peptide sulfonyl fluorides have been developed as potent and selective covalent inhibitors of proteasomes. rsc.org Similarly, sulfonyl fluoride derivatives have been designed to target the catalytic lysine residue in the ATP-binding site of kinases. nih.govresearchgate.net These examples underscore the potential of compounds like this compound to be developed into highly specific and effective covalent enzyme inhibitors.

Applications in Target Identification and Validation

Identifying and validating new drug targets is a critical and often challenging phase in the drug discovery pipeline. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to address this challenge, and sulfonyl fluoride-containing probes are valuable tools in this approach. nih.govfrontiersin.org ABPP utilizes reactive probes to covalently label active enzymes in complex biological systems, such as cell lysates or even living cells. frontiersin.orgnih.gov

Probes based on the this compound scaffold can be designed to include a reporter tag, such as biotin (B1667282) or a fluorescent dye, often attached via a linker. This design allows for the detection, enrichment, and identification of the proteins that the probe has covalently modified. The general workflow involves incubating the probe with a proteome, followed by the detection and isolation of the probe-protein adducts. Subsequent proteomic analysis, typically using mass spectrometry, is then used to identify the labeled proteins, which are potential targets of the parent compound. frontiersin.org

Mapping Enzyme Binding Sites and Protein-Protein Interactions

A detailed understanding of how a small molecule binds to its protein target is fundamental for rational drug design. Covalent probes, including those derived from this compound, are highly effective tools for mapping the binding sites of enzymes. By forming a permanent bond with a specific amino acid residue, these probes act as a marker, allowing researchers to pinpoint the exact location of the binding event.

Following the covalent modification of a target protein by a sulfonyl fluoride probe, the protein can be isolated and subjected to proteolytic digestion. The resulting peptide fragments are then analyzed by mass spectrometry to identify the specific peptide that carries the modification. Further analysis can even pinpoint the exact amino acid residue that has been labeled. nih.gov This information provides high-resolution structural data about the enzyme's active site, revealing which residues are accessible and positioned to interact with a ligand. For example, sulfonyl fluoride probes have been instrumental in identifying and mapping nucleophilic residues in the binding sites of enzymes like glutamate (B1630785) dehydrogenase and various kinases. nih.gov

Beyond mapping individual binding sites, sulfonyl fluoride probes have also shown potential in the more complex task of mapping protein-protein interactions (PPIs). nih.gov In some instances, a probe-loaded enzyme can transfer the probe to a interacting protein substrate. By identifying the modified substrate, it is possible to map the interaction between the two proteins. This application is particularly valuable as many cellular processes are governed by intricate networks of PPIs, which are increasingly being recognized as important therapeutic targets.

Impact of Fluorine Substitution on Drug Potency and Efficacy in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. nih.govucsf.edu Even a single fluorine atom can have a profound impact on a molecule's potency and efficacy. tandfonline.com This is due to the unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.com

One of the most significant effects of fluorine substitution is the enhancement of binding affinity to the target protein. tandfonline.com This can occur through several mechanisms. The highly polarized carbon-fluorine bond can engage in favorable electrostatic and dipole-dipole interactions with the protein's active site. benthamscience.com Fluorine can also participate in hydrogen bonding, acting as a weak hydrogen bond acceptor. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, pre-organizing it into a bioactive conformation that binds more tightly to its target. nih.gov

Fluorine substitution is also a key strategy for improving a drug's metabolic stability. tandfonline.comnih.gov Many drugs are metabolized in the liver by cytochrome P450 enzymes, which often involves the oxidation of a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can block this metabolic pathway, as the carbon-fluorine bond is significantly stronger and more resistant to cleavage. annualreviews.orgacs.org This increased metabolic stability can lead to a longer half-life, improved bioavailability, and a reduced dosing frequency. researchgate.net

Moreover, the introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and acidity/basicity (pKa). nih.govacs.org While the substitution of a single hydrogen with a fluorine atom has a modest effect on lipophilicity, the introduction of a trifluoromethyl group can significantly increase it. annualreviews.org This can improve a drug's ability to cross cell membranes and reach its target. tandfonline.com The high electronegativity of fluorine can also lower the pKa of nearby basic functional groups, which can influence a drug's absorption, distribution, and target engagement. tandfonline.com

The following table summarizes the key impacts of fluorine substitution in medicinal chemistry:

| Property Affected | Impact of Fluorine Substitution | Rationale |

| Binding Affinity | Often increased | Favorable electrostatic interactions, hydrogen bonding, and conformational effects. tandfonline.combenthamscience.com |

| Metabolic Stability | Generally enhanced | The strong C-F bond blocks metabolic oxidation by enzymes like cytochrome P450. annualreviews.orgacs.org |

| Lipophilicity | Can be increased | The C-F bond is more lipophilic than the C-H bond, aiding membrane permeation. tandfonline.comnih.gov |

| pKa | Can be altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby amines, affecting ionization and bioavailability. tandfonline.comnih.gov |

| Conformation | Can be influenced | Fluorine substitution can create conformational biases that favor a bioactive shape. nih.govacs.org |

Spectroscopic and Advanced Analytical Characterization of 3 Fluorobenzenesulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific atoms like fluorine. For 3-fluorobenzenesulfonyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR are all crucial for unambiguous identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-fluorobenzenesulfonyl fluoride is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The four protons on the benzene (B151609) ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The expected ¹H NMR spectrum would show four distinct multiplets corresponding to the four aromatic protons. The proton ortho to the sulfonyl fluoride group (H-2) is expected to be the most deshielded. The protons will show coupling to the adjacent aromatic fluorine atom (³JHF and ⁴JHF), which further complicates the spectrum. For comparison, a patent describing the synthesis of a related compound, 3-fluoro-4,5-dichlorobenzenesulfonyl fluoride, reports the aromatic proton signals in the range of δ 7.3-8.0 ppm. google.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~8.0-8.2 | ddd (doublet of doublet of doublets) |

| H-4 | ~7.5-7.7 | ddd (doublet of doublet of doublets) |

| H-5 | ~7.7-7.9 | t (triplet) |

| H-6 | ~7.8-8.0 | dt (doublet of triplets) |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. In this compound, six distinct signals are expected for the six carbons of the benzene ring. A significant feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling constants. The carbon directly bonded to the fluorine atom (C-3) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz. sigmaaldrich.com The other carbons will also show smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings. sigmaaldrich.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling Constant (Hz) |

|---|---|---|

| C-1 | ~135-140 | ³JCF ~ 5-10 |

| C-2 | ~125-130 | ²JCF ~ 20-25 |

| C-3 | ~160-165 | ¹JCF ~ 245-255 |

| C-4 | ~115-120 | ²JCF ~ 20-25 |

| C-5 | ~130-135 | ³JCF ~ 5-10 |

| C-6 | ~120-125 | ⁴JCF ~ 3-5 |

Note: These are predicted values based on known substituent effects and data from similar compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is an excellent nucleus for NMR studies. wikipedia.orgbiophysics.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two chemically non-equivalent fluorine atoms: one bonded to the benzene ring and one bonded to the sulfur atom of the sulfonyl fluoride group.

A key piece of experimental data comes from a patent detailing the synthesis of this compound, which reports the ¹⁹F NMR chemical shifts. google.com The fluorine of the sulfonyl fluoride group (-SO₂F) appears as a singlet at approximately +64.5 ppm. The fluorine attached to the aromatic ring (Ar-F) is observed as a doublet of triplets at around -107.7 ppm. google.com The singlet nature of the -SO₂F signal indicates no significant coupling to the aromatic protons over five bonds, while the multiplicity of the Ar-F signal is due to coupling with the neighboring ortho and meta protons.

Table 3: Reported ¹⁹F NMR Data for this compound

| Fluorine Atom | Reported Chemical Shift (ppm) | Reported Multiplicity | Reference |

|---|---|---|---|

| -SO₂F | +64.5 | s (singlet) | google.com |

Mass Spectrometry (MS) Applications for Molecular Structure Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is vital for determining the molecular weight and deducing the structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental composition of this compound. For C₆H₄F₂O₂S, the calculated exact mass is approximately 178.9899 g/mol . HRMS can confirm this composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For instance, HRMS data for the related compound 4-fluorobenzenesulfonyl fluoride has been used to confirm its elemental composition. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and identification.

While a specific EI-MS spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the behavior of similar compounds like benzenesulfonyl fluoride. The molecular ion peak (M⁺) would be expected at m/z = 178. Key fragmentation pathways would likely involve the loss of the sulfonyl fluoride group (-SO₂F) or parts of it, as well as fragmentation of the aromatic ring.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Possible Fragment |

|---|---|

| 178 | [C₆H₄F₂O₂S]⁺ (Molecular Ion) |

| 95 | [C₆H₄F]⁺ (Loss of -SO₂F) |

| 75 | [C₆H₃]⁺ (Loss of -F from [C₆H₄F]⁺) |

Note: These are predicted fragments based on the fragmentation of analogous compounds.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that enables the analysis of large and fragile molecules with minimal fragmentation. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser radiation. A pulsed laser irradiates the sample, leading to the desorption and ionization of the analyte molecules, which are then analyzed by a mass spectrometer, typically a time-of-flight (TOF) analyzer.

While direct MALDI-MS studies on this compound are not extensively documented in the public literature, the application of this technique to structurally related compounds, such as per- and polyfluoroalkyl substances (PFAS), provides significant insights into its potential for characterizing sulfonyl fluoride derivatives. PFAS, like this compound, contain sulfonyl groups and fluorine atoms. Research on PFAS has demonstrated that MALDI-TOF-MS can be a powerful tool for their detection and characterization. nist.gov For instance, studies on perfluorosulfonic acids (PFSAs) have shown that MALDI-MS can achieve low detection limits, in the parts-per-billion and even parts-per-trillion range, which is crucial for environmental and biological monitoring. nist.gov

The choice of matrix is a critical parameter in MALDI-MS analysis. For fluorinated compounds, specific matrices may be required to optimize the ionization process. The ionization mechanism in MALDI typically involves protonation or deprotonation of the analyte molecules in the hot plume of ablated gases. For derivatives of this compound, the sulfonyl group can potentially be protonated to form [M+H]⁺ ions or form adducts with alkali metal ions from the matrix or sample, such as [M+Na]⁺ or [M+K]⁺.

Furthermore, MALDI-MS is not only used for determining the molecular weight of a compound but can also be employed for structural elucidation through post-source decay (PSD) or collision-induced dissociation (CID) experiments. These techniques induce fragmentation of the parent ion, and the resulting fragment ions can provide information about the different functional groups and their connectivity within the molecule. For derivatives of this compound, fragmentation would likely occur at the S-F bond, the C-S bond, and around the aromatic ring, providing valuable structural information.

The application of MALDI-MS to the analysis of sulfopeptides also highlights its utility for compounds containing sulfonyl groups. nih.gov Although the sulfo-moiety can be labile, specialized matrices and analytical conditions can be employed to detect intact sulfated peptides. nih.gov This suggests that with appropriate method development, MALDI-MS can be a valuable technique for the characterization of various derivatives of this compound, including those resulting from reactions with biological macromolecules.

Table 1: Potential Applications of MALDI-MS in the Analysis of this compound and its Derivatives

| Application | Description | Potential Ions Observed |

| Molecular Weight Determination | Confirmation of the synthesis of this compound and its derivatives. | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Structural Elucidation | Fragmentation analysis (PSD or CID) to identify key structural motifs. | Fragments corresponding to the loss of SO₂F, F, and parts of the aromatic ring. |

| Analysis of Reaction Products | Characterization of adducts formed with other molecules, such as proteins or peptides. | Ions corresponding to the modified molecule. |

| High-Throughput Screening | Rapid analysis of libraries of this compound derivatives for drug discovery or materials science. | Molecular ions of the library components. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds. The IR spectrum of this compound is expected to be dominated by bands arising from the vibrations of the sulfonyl fluoride group (-SO₂F) and the substituted benzene ring.

The most characteristic vibrations for a sulfonyl fluoride group are the asymmetric and symmetric stretching of the S=O bonds. These are typically strong bands and appear in the region of 1410-1450 cm⁻¹ for the asymmetric stretch and 1200-1240 cm⁻¹ for the symmetric stretch. The S-F stretching vibration is also a strong band and is expected in the range of 800-900 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically result in a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to distinguish between ortho, meta, and para isomers. The C-H out-of-plane bending vibrations, which appear in the 690-900 cm⁻¹ region, are also sensitive to the substitution pattern.

The C-F stretching vibration of the fluorine atom attached to the aromatic ring is expected to produce a strong band in the 1100-1300 cm⁻¹ region. This band may overlap with other vibrations, such as the S=O symmetric stretch, but its presence would be a clear indication of the fluorination of the benzene ring.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| S=O | Asymmetric Stretching | 1450 - 1410 | Strong |

| Aromatic C=C | Stretching | 1600 - 1400 | Medium to Weak |

| S=O | Symmetric Stretching | 1240 - 1200 | Strong |

| C-F | Stretching | 1300 - 1100 | Strong |

| S-F | Stretching | 900 - 800 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 690 | Strong |

Structure Activity Relationship Sar and Computational Studies of 3 Fluorobenzenesulfonyl Fluoride Derivatives

Rational Design and Synthesis of Analogues for Enhanced Biological Activity

The rational design of analogues based on the 3-fluorobenzenesulfonyl fluoride (B91410) core involves systematic modifications to its structure to improve biological activity. This process often begins with an understanding of how substituents influence the molecule's chemical properties and interaction with biological targets. The incorporation of sulfonyl fluoride groups into molecules has been shown to be an effective strategy to enhance their biological activities or introduce new functions. researchgate.net

The reactivity of the benzenesulfonyl fluoride moiety is significantly influenced by the nature and position of substituents on the aromatic ring. The fluorine atom at the meta-position in 3-fluorobenzenesulfonyl fluoride exerts a strong electron-withdrawing inductive effect, which can enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack. researchgate.net

Studies on related structures have demonstrated the profound effect of fluorine substitution on chemical reactivity. nih.gov For instance, computational studies on fluorinated aziridines showed a dramatic increase in reaction rates with nucleophiles compared to their non-fluorinated counterparts. nih.gov This enhanced reactivity is attributed to factors like the stabilization of the transition state and the electronic effects of the fluorine atom. Similarly, the reactivity of phenylboronic acids with fluoride is enhanced by the introduction of electron-withdrawing substituents. bath.ac.uk In the context of this compound derivatives, the introduction of additional electron-withdrawing or electron-donating groups at other positions on the benzene (B151609) ring can be used to fine-tune the reactivity of the sulfonyl fluoride group. This modulation is critical for achieving selective covalent modification of a desired biological target while minimizing off-target reactions. For example, introducing an electron-donating group, such as a methoxy (B1213986) group, can influence the electron density of the ring through both inductive and resonance effects, potentially altering the molecule's reactivity and interaction with its target. researchgate.net

Table 1: Influence of Substituents on Chemical Reactivity

| Substituent Type | Position on Benzene Ring | Expected Effect on Sulfonyl Fluoride Reactivity | Rationale |

| Electron-Withdrawing (e.g., -NO₂) | ortho, para | Increase | Enhances the electrophilicity of the sulfur atom through inductive and resonance effects. |

| Electron-Donating (e.g., -OCH₃) | ortho, para | Decrease | Reduces the electrophilicity of the sulfur atom through a strong resonance effect. |

| Halogens (e.g., -Cl, -Br) | Any | Increase | Increases electrophilicity primarily through a strong inductive effect. |

Deuterium (B1214612) labeling, the replacement of hydrogen with its heavier isotope deuterium, is a key strategy in drug development and research. This substitution can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic pathways involving the cleavage of this bond. This "kinetic isotope effect" can enhance a drug's metabolic stability and prolong its half-life. nih.gov

In research applications, particularly in Positron Emission Tomography (PET), stable isotopes are replaced with their radioactive counterparts, such as fluorine-18 (B77423). The synthesis of deuterated and radiolabeled analogues allows for detailed investigation of a compound's in vivo behavior. For example, a fluorine-18 labeled deuterated analogue of rasagiline, [(18)F]fluororasagiline-D2, was developed as a potential PET radioligand for studying monoamine oxidase B (MAO-B). nih.gov Similarly, l-3-[18F]fluoroalanine-d3 was synthesized to improve metabolic stability and evaluate its potential as a cancer imaging agent. nih.gov This analogue showed enhanced tumor uptake compared to its non-deuterated counterpart, highlighting the utility of deuterium labeling. nih.gov The development of deuterated this compound derivatives could therefore be a valuable tool for investigating their pharmacokinetics and target engagement in living systems.

Table 2: Research Applications of Deuterium-Labeled Analogues

| Labeled Analogue | Research Application | Key Finding | Citation |

| [(18)F]fluororasagiline-D2 | PET imaging of MAO-B | High brain uptake and specific binding to MAO-B rich regions in cynomolgus monkeys. | nih.gov |

| l-3-[18F]fluoroalanine-d3 | PET imaging for cancer detection | Enhanced tumor uptake in U87MG tumor-bearing mice compared to the non-deuterated version. | nih.gov |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the drug design process. These methods allow for the study of ligand-target interactions, the prediction of biological activity, and the elucidation of electronic properties at the molecular level. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.gov This method is crucial for understanding the structural basis of a ligand's biological activity and for designing analogues with improved binding affinity and selectivity. nih.gov

For derivatives of this compound, docking studies can identify key interactions within the binding site of a target protein. These interactions may include hydrogen bonds, hydrophobic interactions, and specific contacts involving the fluorine atom or the sulfonyl fluoride group. For instance, studies on other fluorinated ligands have shown that water-mediated hydrogen bonds can be critical for the stability of the inhibitor in the binding pocket. nih.gov The docking process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. researchgate.net The results can guide the rational design of new derivatives by suggesting modifications that would enhance favorable interactions or remove unfavorable ones. researchgate.net

Table 3: Illustrative Data from a Hypothetical Molecular Docking Study

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

| Compound A | Kinase X | -9.5 | Hydrogen bond between sulfonyl oxygen and Lys72; Fluoro-aromatic interaction with Phe145. |